N-(2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic organic compound characterized by its intricate molecular structure that incorporates various functional groups. This compound is notable for its potential bioactive properties, which may make it a candidate for therapeutic applications. The molecular formula for this compound is , and it has a molecular weight of approximately 403.5 g/mol .
N-(2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can be classified as an organic compound with amide and sulfide functional groups. Its structure features a methoxy-substituted phenyl ring and a hexahydroquinazoline moiety linked via a sulfide bond.
The synthesis of N-(2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multiple synthetic steps. The general strategy includes:
Each synthetic step requires careful optimization to achieve high yields and purity. Techniques such as chromatography may be employed to purify intermediates and the final product.
The molecular structure of N-(2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can be represented using various structural formulas:
InChI=1S/C20H25N3O4S/c1-27-15-7-4-6-14(12-15)21-18(25)13-28-19-16-8-2-3-9-17(16)23(10-5-11-24)20(26)22-19/h4,6-7,12,24H,2-3,5,8-11,13H2,1H3,(H,21,25)
This representation indicates the connectivity between atoms within the molecule.
The compound's canonical SMILES representation is COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO
, which provides insight into its structural features .
The compound may participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for exploring the compound's reactivity and potential modifications for enhanced biological activity.
The mechanism of action for N-(2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is hypothesized to involve interactions with specific biological targets such as enzymes or receptors.
Data suggests that compounds with similar structures may modulate signaling pathways by stabilizing or destabilizing protein complexes involved in cellular processes like proliferation and survival.
The physical properties include:
Chemical properties encompass:
Relevant data should be collected through experimental methods to confirm these properties.
N-(2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-y)sulfanyl]acetamide holds potential applications in:
Given its structural complexity and potential bioactivity, further research into this compound could yield significant insights into therapeutic applications and mechanisms within biological systems.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: